N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide
Brand Name: Vulcanchem
CAS No.: 942001-12-9
VCID: VC4673814
InChI: InChI=1S/C12H12ClN3O3/c1-7-11(15-10(17)6-19-2)12(18)16-5-8(13)3-4-9(16)14-7/h3-5H,6H2,1-2H3,(H,15,17)
SMILES: CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)COC
Molecular Formula: C12H12ClN3O3
Molecular Weight: 281.7

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide

CAS No.: 942001-12-9

Cat. No.: VC4673814

Molecular Formula: C12H12ClN3O3

Molecular Weight: 281.7

* For research use only. Not for human or veterinary use.

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide - 942001-12-9

Specification

CAS No. 942001-12-9
Molecular Formula C12H12ClN3O3
Molecular Weight 281.7
IUPAC Name N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide
Standard InChI InChI=1S/C12H12ClN3O3/c1-7-11(15-10(17)6-19-2)12(18)16-5-8(13)3-4-9(16)14-7/h3-5H,6H2,1-2H3,(H,15,17)
Standard InChI Key DKEMAPZYAZUHBH-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)COC

Introduction

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide is a compound belonging to the pyrido[1,2-a]pyrimidine class, which is a subclass of heterocyclic compounds. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry, particularly in drug development targeting diseases such as cancer and viral infections.

Synthesis and Chemical Reactions

The synthesis of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide likely involves several steps, starting from the pyrido[1,2-a]pyrimidine core. Common reagents used in similar syntheses include chlorinating agents, amines for nucleophilic substitution, and acylating agents for introducing the acetamide functionality.

StepReagentsConditions
1. Formation of Pyrido[1,2-a]pyrimidine CoreVarious starting materials (e.g., pyridine, pyrimidine precursors)High temperature, catalysts (e.g., acid or base)
2. ChlorinationChlorinating agents (e.g., POCl3)Inert atmosphere, controlled temperature
3. AcylationAcyl chlorides (e.g., methoxyacetyl chloride)Base (e.g., triethylamine), solvent (e.g., dichloromethane)

Biological Activity and Potential Applications

Pyrido[1,2-a]pyrimidine derivatives have shown promise in various biological assays, including anticancer and antiviral activities. The specific compound , N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide, may interact with enzymes or receptors involved in disease pathways, potentially modulating cellular processes.

Potential ApplicationMechanism
AnticancerInhibition of cell proliferation pathways
AntiviralInterference with viral replication mechanisms

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator